molecular formula C15H11BrN4O2 B220967 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile

2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile

Cat. No. B220967
M. Wt: 359.18 g/mol
InChI Key: ZGCLHGICINYATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has been studied in detail. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile have been studied extensively. This compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It also exhibits potent antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of essential cellular components.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile in lab experiments include its high purity, good yields, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the study of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile. These include the development of more efficient synthesis methods, the evaluation of its potential use as a fluorescent probe for the detection of metal ions in biological systems, and the synthesis of novel derivatives with improved biological activities. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields such as materials science and nanotechnology.

Synthesis Methods

The synthesis of 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has been achieved using different methods. One of the most widely used methods involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile and 2-amino-4-methoxypyridine in the presence of a catalytic amount of piperidine. This method yields the desired compound in good yields and high purity. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

2-Amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antibacterial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, this compound has been evaluated for its potential use as a building block in the synthesis of other biologically active molecules.

properties

Molecular Formula

C15H11BrN4O2

Molecular Weight

359.18 g/mol

IUPAC Name

2-amino-4-(3-bromo-4-methoxyphenyl)-6-methoxypyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H11BrN4O2/c1-21-12-4-3-8(5-11(12)16)13-9(6-17)14(19)20-15(22-2)10(13)7-18/h3-5H,1-2H3,(H2,19,20)

InChI Key

ZGCLHGICINYATC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N)Br

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)OC)N)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.